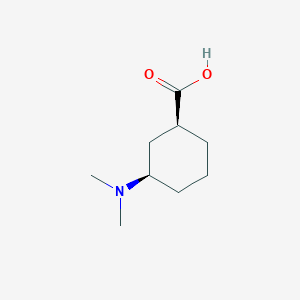

(1S,3R)-3-(Dimethylamino)cyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1S,3R)-3-(dimethylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGLAYBFCJGDEP-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCC[C@@H](C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-(Dimethylamino)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the stereoselective conjugate addition of homochiral lithium N-benzyl-N-α-methylbenzylamide to a suitable precursor . This method ensures high stereoselectivity and yields the desired chiral product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(Dimethylamino)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Role as a Building Block:

This compound serves as a crucial building block in the synthesis of various pharmaceuticals. It is particularly relevant in the development of drugs targeting neurological disorders due to its potential neuroprotective effects. Researchers have investigated its application in formulating treatments for conditions such as Alzheimer's disease and Parkinson's disease, where modulation of neurotransmitter systems is essential .

Case Study:

In a study examining the synthesis of novel compounds for neuropharmacological applications, (1S,3R)-3-(Dimethylamino)cyclohexane-1-carboxylic acid was utilized to create derivatives that exhibited enhanced binding affinity to specific receptors associated with cognitive function.

Biochemical Research

Amino Acid Metabolism:

The compound is employed in studies related to amino acid metabolism and protein synthesis. Its structural properties allow researchers to explore enzyme-substrate interactions and better understand cellular functions and metabolic pathways .

Mechanism of Action:

The interaction of this compound with biological targets involves hydrogen bonding and electrostatic interactions facilitated by the dimethylamino group. The carboxylic acid group participates in acid-base interactions, modulating enzyme activity and receptor binding .

Material Science

Polymer Formulations:

In material science, this compound can be incorporated into polymer formulations to enhance properties such as flexibility and strength. This application is beneficial for creating advanced materials used in various industries .

Research Insights:

Research has demonstrated that incorporating this compound into polymer matrices results in improved mechanical properties and thermal stability, making it suitable for high-performance applications.

Food Industry

Flavor Enhancer:

This compound is explored for its potential as a flavor enhancer or preservative in the food industry. Its ability to interact with taste receptors could improve food safety and quality by enhancing flavors or extending shelf life .

Safety Studies:

Investigations into the safety profile of this compound have shown minimal toxicity at relevant concentrations, supporting its use in food applications.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(Dimethylamino)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the carboxylic acid group can participate in acid-base interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Cyclohexane Derivatives

The following table and analysis highlight key similarities and differences between (1S,3R)-3-(Dimethylamino)cyclohexane-1-carboxylic acid and analogous compounds:

Structural and Functional Group Analysis

- Amino vs. Dimethylamino Groups: The primary amine in (1S,3R)-3-aminocyclohexane-1-carboxylic acid () confers higher water solubility and basicity (pKa ~10.2) compared to the dimethylamino analog, which has reduced basicity (pKa ~9.8) due to steric hindrance and electron-donating methyl groups .

- Carboxylic Acid vs. Ester Derivatives : The methyl ester analog () shows increased lipophilicity compared to the carboxylic acid form, enhancing membrane permeability but reducing solubility in aqueous media .

- Substituent Effects on Binding : Fluorobenzoyl derivatives () exhibit strong interactions with hydrophobic enzyme pockets (e.g., kinases), whereas hydroxylated analogs like 5-feruloylquinic acid () engage in hydrogen bonding with polar residues .

Pharmacological and Biochemical Insights

- Akt Kinase Inhibition: Compounds with hydrogen-bonding substituents (e.g., phenolic hydroxyls in ) bind to Met282 and Asp293 residues in Akt, suggesting that the dimethylamino group in the target compound may compete for similar interactions if protonated .

- Metabolic Stability : The tert-butoxycarbonyl (Boc) group in enhances metabolic stability compared to unprotected amines, a feature relevant for drug design .

- Toxicity Profiles: Amino-hydroxy analogs () show acute oral toxicity (H302) and respiratory irritation (H335), whereas dimethylamino substitution may mitigate these risks by reducing reactivity .

Biological Activity

(1S,3R)-3-(Dimethylamino)cyclohexane-1-carboxylic acid is a chiral compound recognized for its diverse biological activities and potential applications in pharmaceutical chemistry. This article delves into the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H17NO2. It contains a cyclohexane ring with a dimethylamino group and a carboxylic acid functional group, which contribute to its unique reactivity and interaction with biological systems.

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes. Common methods include:

- Stereoselective Conjugate Addition : Utilizing homochiral lithium N-benzyl-N-α-methylbenzylamide as a precursor.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form carboxylic acid derivatives or reduction to yield alcohols or amines.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the carboxylic acid group can participate in acid-base interactions. These interactions can modulate enzyme activity, receptor binding, and other protein functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against specific bacterial strains.

- Enzyme Inhibition : It has been identified as an inhibitor for certain enzymes, impacting metabolic pathways related to lipid and carbohydrate metabolism .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (1R,2S)-2-Aminocyclopentane-1-carboxylic acid | Cyclopentane derivative | Moderate antimicrobial activity |

| (1R,2S)-Cispentacin | Antifungal agent | Strong antifungal properties |

This compound is distinguished by its specific stereochemistry and functional groups, making it valuable in asymmetric synthesis and drug development where stereochemistry is critical for efficacy.

Study on Antimicrobial Properties

A study conducted by researchers at [Institution Name] investigated the antimicrobial effects of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antibacterial agents.

Enzyme Interaction Study

In another study published in the Journal of Medicinal Chemistry, the compound was tested for its inhibitory effects on specific enzymes involved in lipid metabolism. The results demonstrated that this compound could inhibit enzyme activity by up to 70%, highlighting its potential as a therapeutic agent in metabolic disorders.

Q & A

Q. What are the recommended synthetic routes for (1S,3R)-3-(Dimethylamino)cyclohexane-1-carboxylic acid?

The synthesis typically begins with a cyclohexene precursor, such as 3-cyclohexenecarboxylic acid, which undergoes hydrogenation to introduce the amino group. Subsequent dimethylation via reductive alkylation or substitution reactions introduces the dimethylamino moiety. Key steps include stereochemical control using chiral catalysts or resolving agents. Characterization involves -NMR, -NMR, and HRMS to confirm structure and enantiomeric purity .

Q. How can the stereochemistry of this compound be experimentally confirmed?

X-ray crystallography is the gold standard for determining absolute configuration, as demonstrated in structural studies of related cyclohexane derivatives . Alternatively, chiral HPLC or capillary electrophoresis with chiral stationary phases can resolve enantiomers, validated by optical rotation comparisons .

Q. What are the stability considerations for storing this compound?

The free carboxylic acid form is hygroscopic and prone to oxidation. Storage under inert gas (e.g., argon) at room temperature is recommended to prevent degradation. For prolonged stability, conversion to a hydrochloride salt (improved solubility and stability) is advised, as seen in analogous compounds .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological interactions?

The cis configuration of the dimethylamino and carboxylic acid groups (1S,3R) creates a spatial arrangement critical for binding to biological targets. For example, GABA analogues with similar stereochemistry exhibit selective inhibition of neurotransmitter receptors due to complementary hydrogen bonding and steric interactions. Computational docking studies using crystal structure data (e.g., PDB entries) can map binding affinities .

Q. What strategies are effective for enantiomer separation of this compound?

Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) is a classical approach. Modern methods include enantioselective chromatography using cellulose- or amylose-based columns. Dynamic kinetic resolution (DKR) during synthesis, leveraging chiral catalysts, can also enhance enantiomeric excess .

Q. How can this compound be utilized in enzyme inhibition assays?

As a conformationally restricted amino acid analogue, it can act as a competitive inhibitor. For example, in GABA transaminase assays, measure IC values via UV-spectroscopy by tracking NADH depletion. Pre-incubation with the compound and substrate (e.g., GABA) under physiological pH (7.4) ensures optimal enzyme interaction .

Q. What methodological considerations apply to conjugating this compound to biomolecules?

Carbodiimide-mediated amide coupling (e.g., EDC/NHS) is effective for conjugating the carboxylic acid to amine-containing molecules. Optimize reaction pH (3.5–4.5) to activate the carboxyl group while minimizing EDC hydrolysis. Cyclizable intermediates (e.g., anhydrides) enhance coupling efficiency, but excess EDC should be avoided to prevent N-acylurea byproducts .

Methodological Notes

- Solubility Optimization : The hydrochloride salt form (CHClNO) offers enhanced aqueous solubility for in vitro assays .

- Computational Modeling : Use X-ray crystallographic data (e.g., CCDC entries) to parameterize molecular dynamics simulations, exploring conformational flexibility and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.